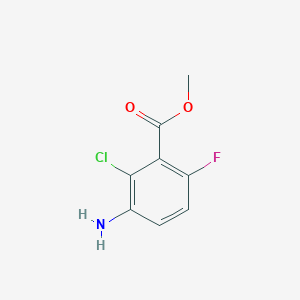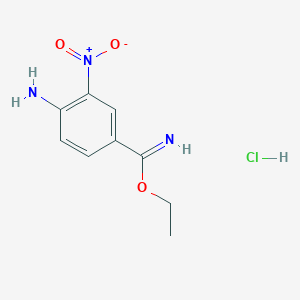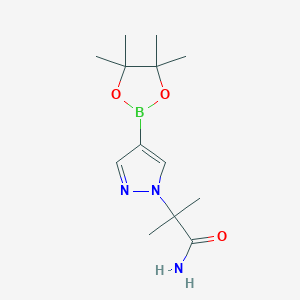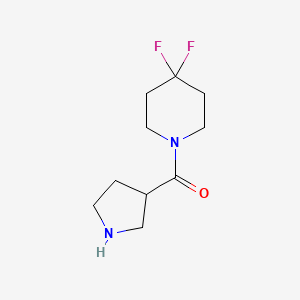![molecular formula C14H17NO3 B1530612 2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione CAS No. 1428139-36-9](/img/structure/B1530612.png)
2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
“2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a cell refinement and data reduction carried out by Bruker SAINT .Chemical Reactions Analysis
The interaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene results in the formation of the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .Physical And Chemical Properties Analysis
The yield of the synthesis process is 71%, and the melting point is 94°C. The IR spectrum shows peaks at 2934, 2855 cm-1 (CH aliph.), and 1663 cm-1 (C = O). The 1H-NMR (DMSO-d6, ppm) shows: 0.96 [s, 6H, 2CH3], 2.21 [s, 4H, 2CH2], 3.04 [s, 3H, N—CH3], 3.38 [s, 3H, N—CH3], 7.95 [s, 1H, CH]. The MS (EI, 70 EV) shows m/z = 195 [M + ] .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is a precursor in the synthesis of biologically active heterocyclic compounds. Its derivatives are explored for their potential as anti-diabetic drugs . The ability to form complexes with Fe++ ions makes it a candidate for developing inhibitors that can target specific enzymes involved in disease pathways.
Agricultural Chemistry
Cyclohexane-1,3-diones, the core structure of this compound, are known for their use in herbicides . They work by forming complexes with essential metals in the active sites of enzymes that are crucial for plant growth, thus inhibiting their function.
Analytical Chemistry
The compound’s distinct spectroscopic characteristics (IR, NMR, MS) make it useful in analytical chemistry for method development . It can serve as a standard for calibrating instruments or as a reagent in the qualitative and quantitative analysis of complex mixtures.
Chemical Education
In chemical education, this compound can be used to teach advanced nomenclature rules and the structure of cycloalkanes. It provides a practical example of how complex organic molecules are named and structured .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPBPLVICJDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)



![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)


![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)

